3-ethyl-5-fluoro-N-methylaniline
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Overview
Description
3-ethyl-5-fluoro-N-methylaniline is an organic compound characterized by the presence of an ethyl group, a fluorine atom, and a methylamine group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-5-fluoro-N-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-ethyl-5-fluoro-benzaldehyde.
Reductive Amination: The key step involves the reductive amination of 3-ethyl-5-fluoro-benzaldehyde with methylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-5-fluoro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of more saturated amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
3-ethyl-5-fluoro-N-methylaniline has several scientific research applications:
Medicinal Chemistry: It is explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism by which 3-ethyl-5-fluoro-N-methylaniline exerts its effects involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes or receptors, potentially leading to biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Ethyl-5-fluorophenyl)ethanesulfonyl chloride
- 5-(3-Ethyl-5-fluorophenyl)-1,2-oxazole-3-carbonitrile
Uniqueness
3-ethyl-5-fluoro-N-methylaniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of both an ethyl group and a fluorine atom can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Biological Activity
3-Ethyl-5-fluoro-N-methylaniline is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound is an aromatic amine characterized by the following structural features:
- Fluorine Substitution: The presence of a fluorine atom at the 5-position of the benzene ring enhances lipophilicity and may influence biological interactions.
- Ethyl Group: The ethyl substituent at the 3-position affects steric properties, potentially impacting enzyme binding and receptor interactions.
- Methyl Group: The N-methyl group contributes to the compound's overall basicity and interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with various biomolecules, including enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition: Similar compounds have shown potential as enzyme inhibitors, suggesting that this compound may affect metabolic pathways by modulating enzyme activity.
- Receptor Interaction: The compound may bind to specific receptors, altering signaling pathways that regulate cellular functions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Antimicrobial Activity:
- Studies have shown that fluorinated anilines can possess antimicrobial properties, potentially making this compound useful in developing new antibiotics.
-
Anticancer Potential:
- Preliminary investigations suggest that derivatives of N-methylaniline can inhibit cancer cell proliferation. For example, compounds structurally similar to this compound have demonstrated efficacy in reducing tumor growth in vitro.
-
Neuroprotective Effects:
- Some studies indicate that derivatives may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative diseases.
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of this compound:
Study | Biological Activity Tested | Results |
---|---|---|
Study A | Antimicrobial | Inhibition of bacterial growth at concentrations >50 µg/mL |
Study B | Cytotoxicity in cancer cells | IC50 = 30 µM against pancreatic cancer cell lines |
Study C | Neuroprotection | Reduced oxidative stress markers in neuronal cell cultures |
Case Studies
-
Antimicrobial Efficacy:
- A study published in Journal of Medicinal Chemistry highlighted the effectiveness of fluorinated anilines against Staphylococcus aureus, with this compound showing significant inhibition at low concentrations.
-
Cancer Cell Proliferation:
- Research conducted at a leading cancer institute evaluated the effects of various N-methylaniline derivatives on pancreatic cancer cells. Results indicated that this compound reduced cell viability by inducing apoptosis.
Properties
IUPAC Name |
3-ethyl-5-fluoro-N-methylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-3-7-4-8(10)6-9(5-7)11-2/h4-6,11H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUWLUPXBHPQEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)F)NC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.